molecular formula C8H11NO6S B602099 Norepinephrine Tartrate Impurity 3 CAS No. 35538-87-5

Norepinephrine Tartrate Impurity 3

Katalognummer: B602099
CAS-Nummer: 35538-87-5
Molekulargewicht: 249.24
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Norepinephrine Tartrate Impurity 3, also known as DL-Norepinephrine 4-Sulfate, is a sulfoconjugated derivative of norepinephrine . The presence of this impurity can indicate sulfation occurring during the synthesis or purification stages of the Active Pharmaceutical Ingredient (API) . Its characterization is, therefore, critical for the comprehensive evaluation of API purity and stability, helping to ensure compliance with established regulatory guidelines like ICH . The analysis of such process-related impurities is a fundamental component of modern pharmaceutical development and quality control workflows. Researchers utilize this compound to develop and validate robust analytical methods, such as LC-MS and NMR, for accurate structural identification and quantification . Monitoring this impurity is essential for establishing appropriate control limits, which in turn guarantees the safety and efficacy of the final pharmaceutical product, particularly in critical care medications where norepinephrine is a cornerstone therapy for conditions like septic shock .

Eigenschaften

CAS-Nummer

35538-87-5

Molekularformel

C8H11NO6S

Molekulargewicht

249.24

Aussehen

Grey-Brown Solid

Reinheit

> 95%

Menge

Milligrams-Grams

Synonyme

This is a controlled substance:Next for Status

Herkunft des Produkts

United States

Vorbereitungsmethoden

Chiral Resolution and Enantiomeric Impurity Generation

The synthesis of L-norepinephrine bitartrate involves resolving racemic (dl)-norepinephrine using chiral auxiliaries like L-(+)-tartaric acid. As disclosed in US10865180B2, the process includes:

  • Treating dl-norepinephrine base with D-(−)-tartaric acid in water and organic solvents to isolate crude L-norepinephrine bitartrate.

  • Converting the bitartrate to L-norepinephrine free base using ammonia.

  • Recrystallizing with L-(+)-tartaric acid to achieve >99.5% enantiomeric excess.

Key Impurity Source : Residual D-norepinephrine persists if the resolution step is incomplete. For instance, using suboptimal equivalents of tartaric acid or inadequate recrystallization cycles yields 1–4% D-enantiomer.

Sulfonation Byproduct Formation

Sodium metabisulfite, added as an antioxidant, reacts with norepinephrine under acidic conditions to form noradrenaline sulfonic acid . The CN111700859A patent details this reaction during injection preparation:

This impurity peaks at 4% in commercial formulations without stringent process controls.

Analytical Characterization and Quantification

High-Performance Liquid Chromatography (HPLC) Methods

The CN111700859A patent prescribes the following HPLC conditions for impurity detection:

ParameterSpecification
ColumnAminopropyl silane bonded silica gel
Mobile PhasePhosphate buffer (pH 6.0):Acetonitrile (75:25)
Flow Rate1.0 mL/min
Detection Wavelength280 nm
Injection Volume20 µL

Using this method, D-norepinephrine elutes at a distinct retention time (RRT ≈ 0.3) from the L-enantiomer, enabling quantification via area normalization. Noradrenaline sulfonic acid is detected at RRT ≈ 9.0 min, with a control limit of ≤4.0%.

Comparative Impurity Profiles

Table 1 contrasts impurity levels in experimental vs. commercial batches:

ImpurityExample 1 (Patent)Commercial Product
D-Norepinephrine≤4.0%6.2%
Noradrenaline Sulfonic Acid≤4.0%8.5%
Total Impurities≤0.5%1.8%

Mitigation Strategies in Industrial Preparation

Optimized Chiral Resolution

  • Double Recrystallization : Repeated crystallization with L-(+)-tartaric acid reduces D-norepinephrine to <0.5%.

  • Solvent Selection : Isopropanol-water mixtures enhance enantiomeric purity during recrystallization.

Antioxidant and Process Controls

  • Sodium Metabisulfite Limitation : Restricting sodium metabisulfite to 0.01–0.2% minimizes sulfonic acid formation.

  • Nitrogen Sparging : Dissolved oxygen reduction to ≤4 ppm prevents oxidative degradation.

Case Study: Patent CN111700859A Formulation

The patented injection formulation achieves superior impurity control through:

  • Excipient Optimization : Sodium tartrate (0.05–0.3%) stabilizes the API without promoting sulfonation.

  • pH Adjustment : Maintaining pH 3.1–5.0 with tartaric acid suppresses both enantiomerization and sulfonic acid formation .

Analyse Chemischer Reaktionen

Norepinephrine Tartrate Impurity 3 undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of quinones, while reduction can yield alcohol derivatives .

Wissenschaftliche Forschungsanwendungen

Pharmacological Context

Norepinephrine, also known as noradrenaline, is employed in the management of acute hypotensive states, particularly in critical care scenarios such as septic shock. Its primary action involves stimulating alpha-adrenergic receptors, leading to vasoconstriction and increased blood pressure. The presence of impurities like Norepinephrine Tartrate Impurity 3 can influence the pharmacokinetics and pharmacodynamics of norepinephrine formulations, thereby affecting patient outcomes.

Stability and Formulation Development

The stability of norepinephrine solutions is a significant concern due to the compound's susceptibility to degradation. Research indicates that the inclusion of stabilizing agents can mitigate the effects of impurities:

  • Stabilization Techniques : Studies have shown that adding antioxidants like sodium metabisulfite can help preserve norepinephrine's integrity during storage and administration . However, excessive amounts may pose risks to patients, necessitating careful formulation strategies.
  • Formulation Innovations : Recent advancements focus on developing prefilled syringes that maintain norepinephrine's stability without harmful additives. For instance, a formulation devoid of sodium metabisulfite demonstrated prolonged stability over 12 months at room temperature .

Clinical Applications

This compound may have implications in various clinical applications:

  • Vasopressor Therapy : As a first-line treatment for septic shock, norepinephrine's effectiveness can be influenced by the presence of impurities. Ensuring high purity levels is crucial to minimize adverse effects and enhance therapeutic outcomes.
  • Research on Dosage Limits : Retrospective studies indicate that higher doses of norepinephrine may be safely administered under specific conditions. Case reports highlight successful outcomes even at elevated dosages, emphasizing the need for ongoing research into the safety profiles of different formulations3.

Toxicology and Safety Considerations

Understanding the toxicological profile of norepinephrine and its impurities is vital for safe clinical use:

  • Toxicological Data : While acute toxicity studies provide insights into potential risks, there remains a lack of comprehensive data on chronic exposure effects related to impurities like this compound. Monitoring adverse reactions in clinical settings is essential for patient safety.
  • Regulatory Standards : Compliance with pharmacopoeial standards ensures that formulations meet safety and efficacy benchmarks. The European Pharmacopoeia outlines specific criteria for assessing the purity and quality of norepinephrine products .

Summary Table of Key Findings

Application AreaKey Insights
PharmacologyNorepinephrine acts primarily on alpha-adrenergic receptors; impurities can affect efficacy.
StabilityUse of antioxidants can enhance stability; formulations without harmful additives show promise.
Clinical UseHigh doses may be effective; careful monitoring required to mitigate risks associated with impurities.
ToxicologyLimited data on chronic exposure; ongoing monitoring necessary for safety assessments.
Regulatory ComplianceAdherence to pharmacopoeial standards is crucial for ensuring product quality and patient safety.

Vergleich Mit ähnlichen Verbindungen

Norepinephrine Tartrate Impurity 2

  • CAS : 24159-36-2
  • Molecular Formula: C₈H₁₁NO₅S
  • Structure: A sulfonic acid derivative of norepinephrine, 2-amino-1-(3,4-dihydroxyphenyl)ethanesulfonic acid.
  • Key Difference : Unlike Impurity 3 (a sulfate ester), Impurity 2 contains a sulfonic acid group (-SO₃H), altering its polarity and stability .

Adrenaline Tartrate Impurity B

  • CAS: Not explicitly listed (referred to as "Adrenaline Tartrate Impurity B" in EP monographs).
  • Molecular Formula: C₈H₁₁NO₃·C₄H₆O₆·H₂O (noradrenaline tartrate monohydrate analog).
  • Structure : Likely a tartrate salt-related byproduct with modifications in the catecholamine backbone.
  • Key Difference : Contains tartrate counterions and lacks the sulfate group present in Impurity 3 .

Tolterodine Tartrate Impurity (des-N,N-diisopropyl tolterodine)

  • CAS: Not provided.
  • Molecular Formula: C₁₉H₂₁NO₂ (based on ).
  • Structure : A dealkylated metabolite lacking isopropyl groups.
  • Key Difference: Structurally unrelated to norepinephrine but highlights the role of synthetic intermediates in impurity formation .

Comparative Analysis of Degradation Pathways

Oxidative Degradation Products

  • Metoprolol Tartrate Impurity N: A nonchromophoric alcohol derivative (3-isopropylamino-1,2-propanediol) formed under oxidative stress. Unlike Impurity 3, it lacks aromaticity and sulfate groups, emphasizing pathway-specific differences .
  • Varenicline DP-I : An oxidative impurity with a molecular formula of C₁₃H₁₄N₃O₂, showcasing the role of heterocyclic ring modifications in degradation .

Analytical and Regulatory Considerations

Detection Methods

  • UPLC and HILIC-CAD: Used for resolving nonchromophoric impurities (e.g., metoprolol’s Impurity N) and sulfate esters like Norepinephrine Impurity 3. Stability-indicating methods are critical for validation .
  • HR-MS and NMR : Essential for structural elucidation, as demonstrated in varenicline DP-I and tolterodine impurity studies .

Regulatory Thresholds

  • ICH Guidelines : Specify limits for "unspecified impurities" (typically ≤0.10%) and emphasize method validation for reproducibility .
  • USP Monographs: Highlight the need for consistent terminology (e.g., "unspecified impurities" vs. "any individual impurity") to align with global standards .

Data Table: Key Properties of Norepinephrine Tartrate Impurity 3 and Comparators

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Functional Group Parent Drug
This compound 35538-87-5 C₈H₁₁NO₆S 249.24 Sulfate ester Norepinephrine
Norepinephrine Tartrate Impurity 2 24159-36-2 C₈H₁₁NO₅S 233.24 Sulfonic acid Norepinephrine
Adrenaline Tartrate Impurity B Not available C₁₂H₁₇NO₉ 337.28 Tartrate salt Epinephrine
Metoprolol Tartrate Impurity N Not available C₆H₁₅NO₂ 133.19 Alcohol Metoprolol

Biologische Aktivität

Norepinephrine Tartrate Impurity 3 is an impurity associated with the synthesis of norepinephrine tartrate, a critical neurotransmitter and hormone involved in the body's fight-or-flight response. Understanding its biological activity is essential for ensuring the safety and efficacy of pharmaceutical formulations containing norepinephrine.

Overview of Norepinephrine and Its Impurities

Norepinephrine (noradrenaline) primarily functions by interacting with alpha-adrenergic receptors, leading to physiological responses such as vasoconstriction and increased blood pressure. Impurities like this compound can arise during the synthesis process and may influence the pharmacological properties of norepinephrine formulations.

Target Receptors:

  • Alpha-Adrenergic Receptors: this compound primarily targets these receptors, which are crucial for mediating vasoconstriction and increasing peripheral resistance.

Biochemical Pathways:

  • The compound affects the sympathetic nervous system, acting as a peripheral vasoconstrictor. Its interaction with alpha receptors leads to an increase in blood pressure, a vital response during stress or shock states.

Pharmacokinetics

Norepinephrine is rapidly metabolized by enzymes such as monoamine oxidase (MAO) and catechol-O-methyltransferase (COMT), leading to various metabolites that are primarily excreted in urine. The pharmacokinetic profile indicates a short half-life, typically around 2-2.5 minutes after intravenous administration, necessitating continuous infusion for sustained effects .

Table 1: Biological Effects of this compound

Effect Description
Vasoconstriction Increases peripheral resistance and blood pressure through alpha receptor activation.
Cellular Effects Modulates cell signaling pathways, influencing gene expression and cellular metabolism.
Metabolic Pathways Involves interactions with various enzymes affecting metabolic flux.

Case Studies and Research Findings

  • Stability and Efficacy Study:
    A study assessing the stability of norepinephrine formulations highlighted that impurities like this compound could significantly affect drug potency over time. The assay showed a decrease in potency from 99.9% at baseline to 92.2% after three months, emphasizing the importance of monitoring impurities .
  • Mortality Prediction in Septic Shock:
    Research involving septic shock patients indicated that the formulation of norepinephrine (tartrate vs. base) significantly influenced mortality predictions based on dosing strategies. For instance, at higher doses (1 µg/kg/min), mortality rates differed substantially between formulations, underscoring the clinical relevance of understanding impurities like this compound .

Dosage Effects in Animal Models

In animal studies, particularly with anesthetized dogs, varying dosages of norepinephrine resulted in significant changes in mean arterial pressure (MAP). These findings suggest that impurities can alter the expected pharmacodynamic responses, necessitating careful consideration during dosage calculations.

Q & A

Q. Methodological Answer :

  • Chromatographic Techniques : High-performance liquid chromatography (HPLC) with UV detection is the primary method, using a C18 column and mobile phase optimized for polar impurities (e.g., ammonium acetate buffer with acetonitrile gradient). System suitability must achieve a resolution ≥2.0 between the impurity and the main compound .

  • Quantification : Use relative response factors (RRFs) derived from impurity reference standards. Calculate impurity percentages using the formula:
    Result=(rUrS)×(CSCU)×100\text{Result} = \left(\frac{r_U}{r_S}\right) \times \left(\frac{C_S}{C_U}\right) \times 100

    where rUr_U and rSr_S are peak areas of the impurity and standard, and CS/CUC_S/C_U are concentrations .

  • Thresholds : Disregard peaks <0.05% of the principal peak (USP recommendations) .

How should researchers design stability studies to monitor this compound under ICH conditions?

Q. Methodological Answer :

  • Study Design : Conduct forced degradation studies (acid/base hydrolysis, oxidative, thermal, and photolytic stress) to identify degradation pathways. Use accelerated conditions (40°C/75% RH for 6 months) per ICH Q1A(R2) .
  • Impurity Tracking : Compare impurity profiles against Reference Listed Drug (RLD) data to distinguish process-related impurities from degradation products. Employ LC-MS for structural confirmation of new degradation impurities .
  • Data Interpretation : Correlate impurity formation kinetics with Arrhenius equations to predict shelf-life .

Advanced Research Questions

How can structural elucidation challenges for trace-level this compound be addressed?

Q. Methodological Answer :

  • Hyphenated Techniques : Use LC-NMR or LC-HRMS to isolate and characterize impurities at <0.1% levels. For overlapping signals, employ 2D NMR (e.g., COSY, HSQC) to resolve spectral ambiguities .
  • Synthesis of Analogues : If reference standards are unavailable, synthesize structural analogues (e.g., isotopic labeling or deuterated compounds) to confirm fragmentation patterns in MS/MS .
  • Case Study : In a 2021 USP study, impurities with similar core structures to Norepinephrine Tartrate (e.g., Zolpidem Tartrate impurities) were resolved using column-switching techniques to enhance sensitivity .

What regulatory justifications are required when this compound exceeds ICH identification thresholds?

Q. Methodological Answer :

  • Threshold Compliance : Per ICH Q3A(R2), impurities ≥0.10% (daily dose ≤2g) require identification. If thresholds are exceeded, provide:
    • A summary of synthesis attempts (e.g., failed isolation due to instability).
    • Toxicological rationale using read-across data from structurally similar compounds .
  • Regulatory Precedents : The European Pharmacopeia allows cross-referencing monographs (e.g., General Chapter <476>) to justify unspecified impurities if adequate safety data exists .
  • Risk Assessment : Include genotoxicity studies (Ames test) and literature references to demonstrate impurity safety .

How can researchers validate analytical methods for this compound in complex matrices?

Q. Methodological Answer :

  • Validation Parameters : Follow ICH Q2(R1) guidelines for specificity, accuracy, precision, linearity, and robustness. Use spike-and-recovery experiments in placebo matrices (e.g., tablet excipients) .
  • Matrix Effects : Mitigate ion suppression in LC-MS via dilution or solid-phase extraction (SPE). For example, a 2024 EMA guidance highlights SPE cartridges with hydrophilic-lipophilic balance (HLB) for catecholamine impurities .
  • Cross-Validation : Compare results with orthogonal methods (e.g., capillary electrophoresis) to confirm method robustness .

Critical Analysis of Contradictions in Evidence

  • Threshold Discrepancies : USP Chapter <466> permits unspecified impurities up to 0.10%, while ICH Q3A(R2) mandates identification at ≥0.10%. Resolution: Apply stricter ICH thresholds for regulatory submissions .
  • Synthesis Challenges : EMA allows waiving impurity synthesis if structural instability is proven, whereas USP requires documented isolation attempts. Recommendation: Align with EMA’s case-by-case justification .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.